2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol
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Overview
Description
2-((2-Morpholinoquinazolin-4-yl)amino)ethanol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Morpholinoquinazolin-4-yl)amino)ethanol typically involves the reaction of 2-chloroquinazoline with morpholine under specific conditionsThe reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2-Morpholinoquinazolin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit DNA-dependent protein kinases.
Mechanism of Action
The mechanism of action of 2-((2-Morpholinoquinazolin-4-yl)amino)ethanol involves its interaction with molecular targets such as DNA-dependent protein kinases (DNA-PK). By inhibiting these kinases, the compound can interfere with DNA repair processes, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoquinazoline: Similar in structure but lacks the ethanolamine group.
4-Aminoquinazoline: Another quinazoline derivative with different substituents.
Quinazolinone: A related compound with a ketone group at the 4-position.
Uniqueness
2-((2-Morpholinoquinazolin-4-yl)amino)ethanol is unique due to its specific combination of the morpholine and ethanolamine groups, which confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
92325-00-3 |
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Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17) |
InChI Key |
HYGVRZKJYFDRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO |
Origin of Product |
United States |
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